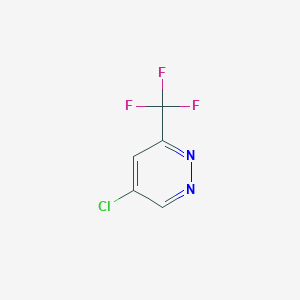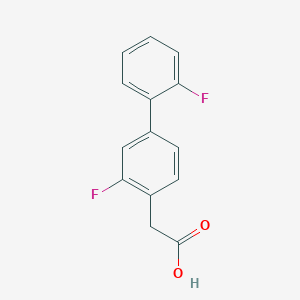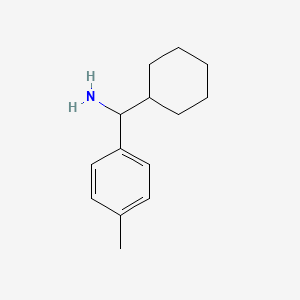
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is an organofluorine compound characterized by the presence of both difluoroethoxy and difluoromethyl groups attached to an aniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline typically involves the introduction of difluoroethoxy and difluoromethyl groups onto an aniline derivative. One common method involves the reaction of 4-nitroaniline with 2,2-difluoroethanol under basic conditions to form the corresponding 4-(2,2-difluoroethoxy)aniline. This intermediate is then subjected to reduction and subsequent difluoromethylation to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,2-Difluoroethoxy)aniline
- 4-(2,2-Difluoroethoxy)methyl aniline
- 3-(Difluoromethyl)aniline
Uniqueness
4-(2,2-Difluoroethoxy)-3-(difluoromethyl)aniline is unique due to the simultaneous presence of both difluoroethoxy and difluoromethyl groups, which impart distinct chemical and biological properties. This dual substitution pattern is less common and provides a unique scaffold for further functionalization and application.
Eigenschaften
Molekularformel |
C9H9F4NO |
|---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
4-(2,2-difluoroethoxy)-3-(difluoromethyl)aniline |
InChI |
InChI=1S/C9H9F4NO/c10-8(11)4-15-7-2-1-5(14)3-6(7)9(12)13/h1-3,8-9H,4,14H2 |
InChI-Schlüssel |
OTMRPTFQLYRJKL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)C(F)F)OCC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


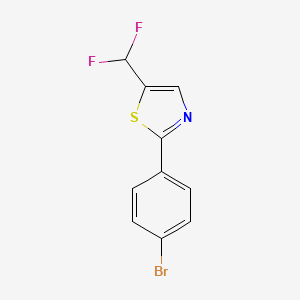

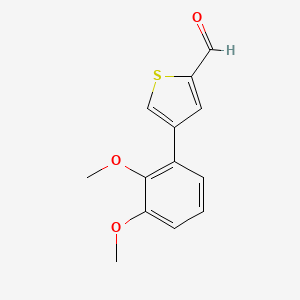
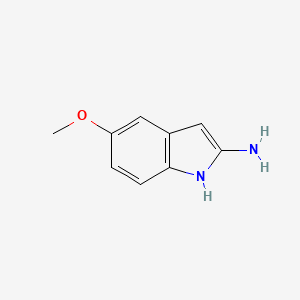


![Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate](/img/structure/B15090454.png)
![3-Ethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B15090458.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(ethylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15090461.png)
![[[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15090463.png)
